Cas no 10113-40-3 (Formamide,N-(2,5-dimethylphenyl)-)
Formamide,N-(2,5-dimethylphenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Formamide,N-(2,5-dimethylphenyl)-
- N-(2,5-DIMETHYLPHENYL)FORMAMIDE
- 2,5-Dimethylphenylformamide
- 2',5'-Formoxylidide
- 2-Formamino-p-xylol
- Ameisensaeure-(2,5-dimethyl-anilid)
- Ameisensaeure-p-xylidid
- formic acid-(2,5-dimethyl-anilide)
- Form-p-xylidid
- Formyl-p-xylidin
- N-Formyl-2,5-dimethylanilin
- N-(2 5-DIMETHYLPHENYL)FORMAMIDE 97
- N-(2,5-Dimethylphenyl)formamide149.19
- N-(2,5-Dimethylphenyl)formamide, 97%
- 3M8932X59M
- 10113-40-3
- MVFXOAIGZVRARG-UHFFFAOYSA-N
- AE-861/30098048
- NSC-406487
- NSC406487
- SCHEMBL1758619
- J-000329
- 2,5-Dimethylformanilide
- 2,5-Dimethylphenylformamide #
- Formamide, N-(2,5-dimethylphenyl)-
- DTXSID80324357
- AKOS006349266
- UNII-3M8932X59M
- G77451
-
- MDL: MFCD00021006
- Inchi: 1S/C9H11NO/c1-7-3-4-8(2)9(5-7)10-6-11/h3-6H,1-2H3,(H,10,11)
- InChI Key: MVFXOAIGZVRARG-UHFFFAOYSA-N
- SMILES: O=CNC1C=C(C)C=CC=1C
Computed Properties
- Exact Mass: 149.08400
- Monoisotopic Mass: 149.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- Color/Form: solid
- Melting Point: 118-122 °C (lit.)
- PSA: 29.10000
- LogP: 2.58060
- Solubility: Not determined
Formamide,N-(2,5-dimethylphenyl)- Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H302-H318
- Warning Statement: P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-41
- Safety Instruction: S26; S36/39
-
Hazardous Material Identification:
- Risk Phrases:R22; R41
- Safety Term:S26-36/39
Formamide,N-(2,5-dimethylphenyl)- Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Formamide,N-(2,5-dimethylphenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1249608-25g |
Formamide, N-(2,5-dimethylphenyl)- |
10113-40-3 | 95% | 25g |
$175 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1249608-100g |
Formamide, N-(2,5-dimethylphenyl)- |
10113-40-3 | 95% | 100g |
$365 | 2024-07-28 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-228632-250mg |
N-(2,5-Dimethylphenyl)formamide, |
10113-40-3 | 250mg |
¥865.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-228632-250 mg |
N-(2,5-Dimethylphenyl)formamide, |
10113-40-3 | 250MG |
¥865.00 | 2023-07-10 | ||
| 1PlusChem | 1P00049R-250mg |
Formamide, N-(2,5-dimethylphenyl)- |
10113-40-3 | 95% | 250mg |
$25.00 | 2023-12-27 | |
| 1PlusChem | 1P00049R-1g |
Formamide, N-(2,5-dimethylphenyl)- |
10113-40-3 | 95% | 1g |
$29.00 | 2023-12-27 | |
| 1PlusChem | 1P00049R-5g |
Formamide, N-(2,5-dimethylphenyl)- |
10113-40-3 | 95% | 5g |
$50.00 | 2023-12-27 | |
| 1PlusChem | 1P00049R-25g |
Formamide, N-(2,5-dimethylphenyl)- |
10113-40-3 | 95% | 25g |
$123.00 | 2023-12-27 | |
| 1PlusChem | 1P00049R-100g |
Formamide, N-(2,5-dimethylphenyl)- |
10113-40-3 | 95% | 100g |
$315.00 | 2023-12-27 | |
| A2B Chem LLC | AA04735-250mg |
Formamide, N-(2,5-dimethylphenyl)- |
10113-40-3 | 95% | 250mg |
$60.00 | 2024-04-20 |
Formamide,N-(2,5-dimethylphenyl)- Related Literature
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on Formamide,N-(2,5-dimethylphenyl)-
Formamide, N-(2,5-dimethylphenyl) (CAS No. 10113-40-3): A Comprehensive Overview
Formamide, N-(2,5-dimethylphenyl), identified by the Chemical Abstracts Service Number (CAS No.) 10113-40-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, featuring a benzene ring substituted with two methyl groups at the 2 and 5 positions, linked to a formamide moiety, exhibits unique chemical properties that make it valuable in various applications.
The structure of Formamide, N-(2,5-dimethylphenyl) consists of a formamide group (-NHCO-) attached to a phenyl ring with dimethyl substitutions. This configuration imparts distinct reactivity and functionality, making it a versatile intermediate in synthetic chemistry. The presence of the formamide group enhances its solubility in polar solvents and contributes to its role as a nucleophile in various chemical reactions.
In recent years, Formamide, N-(2,5-dimethylphenyl) has garnered attention in the pharmaceutical industry due to its potential as a building block for more complex molecules. Its ability to participate in condensation reactions and form amides with carboxylic acids has been exploited in the synthesis of drug candidates. Additionally, its aromatic ring system provides opportunities for further functionalization, enabling the creation of derivatives with tailored properties.
One of the most intriguing aspects of Formamide, N-(2,5-dimethylphenyl) is its role in medicinal chemistry. Researchers have explored its utility in developing novel therapeutic agents targeting various diseases. For instance, studies have demonstrated its potential in the synthesis of compounds with anti-inflammatory and analgesic properties. The dimethyl substitution on the benzene ring enhances lipophilicity, which can improve membrane permeability and bioavailability of drug molecules.
The compound's reactivity also makes it valuable in material science applications. It can serve as a precursor for polymers and coatings with unique thermal and mechanical properties. The formamide group's ability to form hydrogen bonds allows for the creation of materials with enhanced adhesion and stability. These characteristics are particularly useful in high-performance coatings and adhesives where durability is paramount.
Recent advancements in computational chemistry have further highlighted the importance of Formamide, N-(2,5-dimethylphenyl). Molecular modeling studies have revealed insights into its interactions with biological targets, providing a foundation for rational drug design. By understanding how this compound binds to specific proteins and enzymes, researchers can optimize its structure to improve efficacy and reduce side effects.
The synthesis of Formamide, N-(2,5-dimethylphenyl) typically involves the reaction of 2,5-dimethylaniline with formoyl chloride or phosgene derivatives under controlled conditions. However, alternative synthetic routes are being explored to improve yield and reduce environmental impact. Green chemistry principles are being applied to develop more sustainable methods for producing this compound without compromising purity or performance.
In conclusion, Formamide, N-(2,5-dimethylphenyl) (CAS No. 10113-40-3) is a multifaceted compound with significant applications in pharmaceuticals and materials science. Its unique structure and reactivity make it a valuable intermediate for synthesizing complex molecules with therapeutic potential. As research continues to uncover new applications and synthetic strategies for this compound, its importance in science and industry is likely to grow.
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